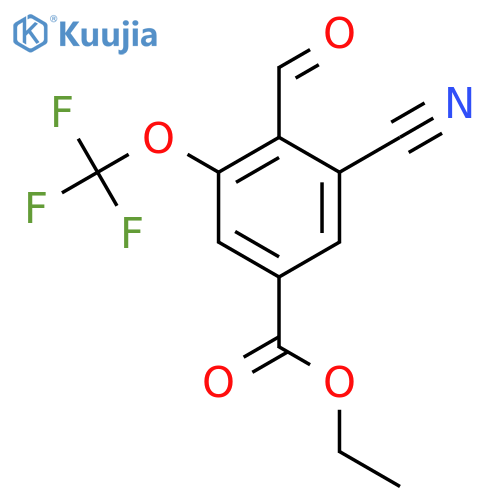Cas no 1807286-24-3 (Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate)

1807286-24-3 structure
商品名:Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate
CAS番号:1807286-24-3
MF:C12H8F3NO4
メガワット:287.191433906555
CID:4957131
Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate
-
- インチ: 1S/C12H8F3NO4/c1-2-19-11(18)7-3-8(5-16)9(6-17)10(4-7)20-12(13,14)15/h3-4,6H,2H2,1H3
- InChIKey: WHEAJBIXBWEUKP-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=C(C(=O)OCC)C=C(C#N)C=1C=O)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 415
- トポロジー分子極性表面積: 76.4
- 疎水性パラメータ計算基準値(XlogP): 2.5
Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015005839-1g |
Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate |
1807286-24-3 | 97% | 1g |
$1579.40 | 2023-09-03 | |
| Alichem | A015005839-250mg |
Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate |
1807286-24-3 | 97% | 250mg |
$475.20 | 2023-09-03 | |
| Alichem | A015005839-500mg |
Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate |
1807286-24-3 | 97% | 500mg |
$823.15 | 2023-09-03 |
Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate 関連文献
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
1807286-24-3 (Ethyl 3-cyano-4-formyl-5-(trifluoromethoxy)benzoate) 関連製品
- 68551-17-7(Isoalkanes, C10-13)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
